molecular formula C19H16N6OS B3924284 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-2-pyridinylacetamide

2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-2-pyridinylacetamide

Cat. No. B3924284
M. Wt: 376.4 g/mol
InChI Key: KQNWFDBHVQRIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-2-pyridinylacetamide, also known as ATIA, is a novel compound that has gained significant attention in the field of medicinal chemistry. ATIA is a potential drug candidate that exhibits promising biological activity and has shown potential in various scientific research applications.

Mechanism of Action

2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-2-pyridinylacetamide exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. This compound also inhibits the activity of various kinases and transcription factors, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been shown to modulate the immune response and enhance the activity of the immune system.

Advantages and Limitations for Lab Experiments

2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-2-pyridinylacetamide has several advantages for use in lab experiments. It exhibits potent biological activity and has shown promising results in various scientific research applications. However, this compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-2-pyridinylacetamide. One potential direction is the development of new therapeutic strategies for the treatment of cancer and inflammation. Another direction is the study of this compound's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying this compound's biological activity and to optimize its pharmacological properties.

Scientific Research Applications

2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-2-pyridinylacetamide has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has also shown potential in the development of new therapeutic strategies for the treatment of various diseases.

properties

IUPAC Name

2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-2-11-25-14-8-4-3-7-13(14)17-18(25)22-19(24-23-17)27-12-16(26)21-15-9-5-6-10-20-15/h2-10H,1,11-12H2,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNWFDBHVQRIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-2-pyridinylacetamide

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